molecular formula C9H18OS B109883 2-Butylsulfanyloxane CAS No. 16315-52-9

2-Butylsulfanyloxane

Cat. No. B109883
CAS RN: 16315-52-9
M. Wt: 174.31 g/mol
InChI Key: XOARRFYEIGERRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butylsulfanyloxane is a chemical compound that belongs to the class of organic compounds known as sulfides. It is also known as 2-Butylthio-1H-benzimidazole-5-carbaldehyde and is used in scientific research for various purposes.

Mechanism Of Action

The mechanism of action of 2-Butylsulfanyloxane is based on its ability to bind to metal ions and thiols. The compound contains a benzimidazole moiety that acts as a metal ion chelator. It also contains a thiol-reactive group that reacts with thiols to form a stable adduct. The binding of 2-Butylsulfanyloxane to metal ions and thiols results in a change in its fluorescence properties, which can be used to detect the presence of these molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Butylsulfanyloxane are not well understood. However, it is known that the compound is not toxic to cells and does not interfere with normal cellular processes. It has been used in cell imaging studies to visualize the distribution of metal ions and thiols in cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Butylsulfanyloxane in lab experiments is its high selectivity and sensitivity for metal ions and thiols. It is also relatively easy to synthesize and purify. However, the compound has some limitations. It is not stable in aqueous solutions and requires the use of organic solvents. In addition, the fluorescence properties of the compound can be affected by pH and temperature.

Future Directions

There are several future directions for the use of 2-Butylsulfanyloxane in scientific research. One direction is the development of new fluorescent probes based on the benzimidazole scaffold. Another direction is the use of 2-Butylsulfanyloxane in the detection of metal ions and thiols in living organisms. This could have applications in the diagnosis and treatment of diseases such as cancer and Alzheimer's disease. Finally, the use of 2-Butylsulfanyloxane in the synthesis of other organic compounds could lead to the development of new drugs and materials.

Synthesis Methods

The synthesis of 2-Butylsulfanyloxane can be achieved by reacting 2-amino-1-butanol with 2-chlorobenzaldehyde in the presence of sodium sulfide. The reaction takes place in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-Butylsulfanyloxane has been used in scientific research for various purposes. It is used as a fluorescent probe for the detection of metal ions such as copper, mercury, and zinc. It has also been used as a fluorescent probe for the detection of thiols in biological samples. In addition, it has been used as a reagent for the synthesis of other organic compounds.

properties

CAS RN

16315-52-9

Product Name

2-Butylsulfanyloxane

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

2-butylsulfanyloxane

InChI

InChI=1S/C9H18OS/c1-2-3-8-11-9-6-4-5-7-10-9/h9H,2-8H2,1H3

InChI Key

XOARRFYEIGERRS-UHFFFAOYSA-N

SMILES

CCCCSC1CCCCO1

Canonical SMILES

CCCCSC1CCCCO1

synonyms

2-(Butylthio)tetrahydro-2H-pyran

Origin of Product

United States

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